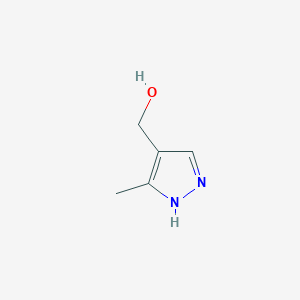
(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate
Übersicht
Beschreibung
(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various biologically active molecules. Its enantiomers are valuable in the field of medicinal chemistry for the creation of enantiomerically pure drugs.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and providing a pathway to (R)- and (S)-1-(2-aminophenyl)ethanols . Another study reported the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process that included esterification, protection, reduction, and Corey-Fuchs reaction, yielding an overall 41% yield . These methods demonstrate the versatility and complexity of synthesizing chiral tert-butyl carbamate derivatives.
Molecular Structure Analysis
Vibrational frequency analysis and theoretical studies using DFT and M06-2X methods have been conducted on tert-butyl N-(thiophen-2yl)carbamate to determine the optimized geometric parameters and vibrational frequencies. These studies provide insight into the molecular structure and stability of tert-butyl carbamate derivatives .
Chemical Reactions Analysis
Tert-butyl carbamate compounds participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines . Additionally, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source of the MeNHCH2− synthon in reactions with various electrophiles, demonstrating the compound's utility in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The studies on vibrational frequencies and molecular orbital energies contribute to understanding these properties, which are crucial for the compound's reactivity and potential applications in drug synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Efficient Synthesis Methods : The compound has been synthesized efficiently, emphasizing improvements in yield, cost efficiency, and simplicity. An example is its synthesis via a chiral inversion using Boc-involved neighboring group participation mediated by thionyl chloride (Li et al., 2015).
Enzymatic Kinetic Resolution : Enzymatic processes like lipase-catalyzed transesterification have been used to resolve the compound into its optically pure enantiomers, highlighting its potential in asymmetric synthesis (Piovan et al., 2011).
Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), underlining its significance in pharmaceutical research (Zhao et al., 2017).
Applications in Asymmetric Mannich Reaction : Utilized in asymmetric Mannich reactions to create chiral amino carbonyl compounds, demonstrating its utility in generating stereochemically complex molecules (Yang et al., 2009).
Role in Glycosylative Transcarbamylation : It has been used in glycosylative transcarbamylation to create novel glycoconjugates, indicating its applications in glycochemistry and the development of glycopeptide building blocks (Henry & Lineswala, 2007).
Chemical Properties and Reactivity
Metalation and Alkylation Studies : The compound's derivatives have been studied for their reactivity in metalation and subsequent reaction with electrophiles, showcasing its versatility in organic synthesis (Sieburth et al., 1996).
Catalytic Applications in Organic Reactions : Utilized in Rhodium-catalyzed enantioselective additions and other catalytic processes, illustrating its role in facilitating stereoselective organic transformations (Storgaard & Ellman, 2009).
Transformation of Amino Protecting Groups : Plays a role in the chemoselective transformation of amino protecting groups, underlining its importance in the modification of amino compounds in organic chemistry (Sakaitani & Ohfune, 1990).
Atmospheric CO2 Fixation : Demonstrated use in cyclizative atmospheric CO2 fixation, presenting its potential in environmental chemistry and sustainable synthesis processes (Takeda et al., 2012).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUUDOMFHPDBIR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198258 | |
| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188875-37-8 | |
| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188875-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
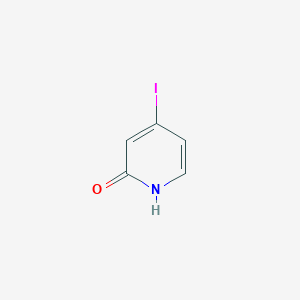
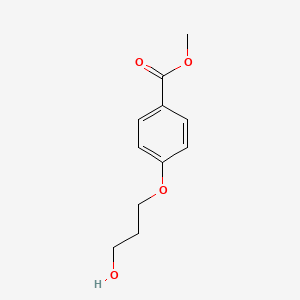
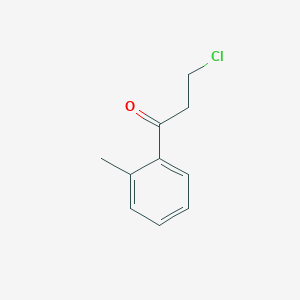
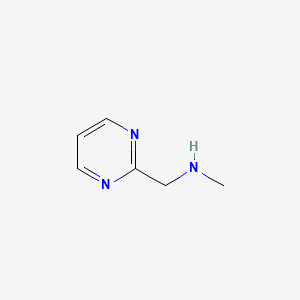
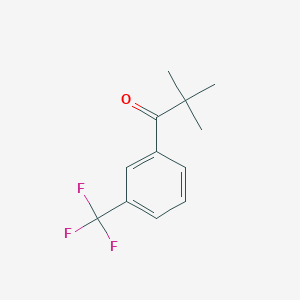
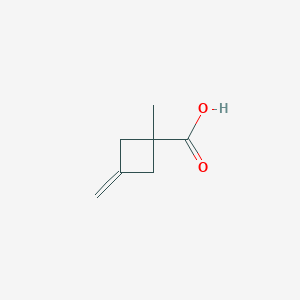
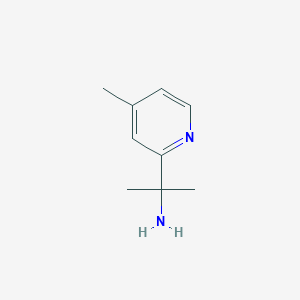
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

